molecular formula C28H44AsNa3O5 B055905 Biodinamine vitamin D2 CAS No. 115586-24-8

Biodinamine vitamin D2

Cat. No.: B055905
CAS No.: 115586-24-8
M. Wt: 604.5 g/mol
InChI Key: CBANDPRYHCIAGZ-DKPPOKJTSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biodinamine vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It plays a crucial role in maintaining calcium and phosphorus homeostasis in the body, which is essential for healthy bone formation and maintenance. Unlike vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D2 is obtained through dietary intake and supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biodinamine vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol found in fungi and plants. The process begins with the extraction of ergosterol from these sources, followed by its exposure to ultraviolet light, which converts it into previtamin D2. This intermediate is then thermally isomerized to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of ergosterol from yeast or fungi, followed by controlled ultraviolet irradiation and thermal isomerization. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions

Biodinamine vitamin D2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which have distinct biological activities .

Scientific Research Applications

Biodinamine vitamin D2 has a wide range of scientific research applications:

Mechanism of Action

Biodinamine vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA, modulating gene transcription. This leads to increased calcium absorption in the intestines, enhanced bone mineralization, and regulation of immune function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biodinamine vitamin D2 is unique in that it is derived from plant sources and fungi, making it a suitable option for individuals following a vegetarian or vegan diet. Additionally, it has a slightly different pharmacokinetic profile compared to vitamin D3, with a shorter half-life and different metabolic pathways .

Properties

IUPAC Name

trisodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;arsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O.AsH3O4.3Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2-1(3,4)5;;;/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;(H3,2,3,4,5);;;/q;;3*+1/p-3/b10-9+,23-12+,24-13-;;;;/t20-,22+,25+,26+,27-,28+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBANDPRYHCIAGZ-DKPPOKJTSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44AsNa3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319214
Record name Biodinamine vitamin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115586-24-8
Record name Biodinamine vitamin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biodinamine vitamin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biodinamine vitamin D2
Reactant of Route 2
Biodinamine vitamin D2
Reactant of Route 3
Biodinamine vitamin D2
Reactant of Route 4
Biodinamine vitamin D2
Reactant of Route 5
Biodinamine vitamin D2
Reactant of Route 6
Biodinamine vitamin D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.